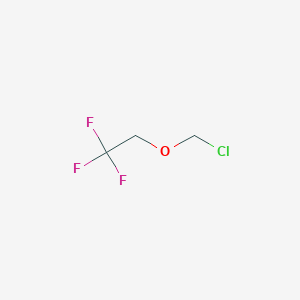

2-(Chloromethoxy)-1,1,1-trifluoroethane

Vue d'ensemble

Description

2-(Chloromethoxy)-1,1,1-trifluoroethane is an organic compound characterized by the presence of a chloromethoxy group attached to a trifluoroethane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chloromethyl methyl ether with trifluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sodium hydride to facilitate the reaction. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents. These reactions are often performed in acidic or basic media.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Substitution Reactions: The major products include substituted ethers, amines, and thiols.

Oxidation Reactions: The major products are aldehydes, ketones, and carboxylic acids.

Reduction Reactions: The major products are alcohols and alkanes.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

2-(Chloromethoxy)-1,1,1-trifluoroethane is characterized by:

- Molecular Formula : C₃H₄ClF₃O

- Physical State : Colorless liquid under standard conditions

- Reactivity : The compound participates in substitution and elimination reactions due to the presence of the chloro group, which allows for nucleophilic attack. The trifluoroethane moiety enhances its reactivity by stabilizing carbocations formed during reactions.

Applications in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Notable applications include:

- Herbicides and Agrochemicals : It has been utilized in the production of functionalized compounds that exhibit herbicidal properties. For example, it plays a role in synthesizing specific herbicides that target weed species while minimizing environmental impact.

- Pharmaceuticals : this compound is involved in the synthesis of pharmaceutical compounds where trifluoromethyl groups are desired for enhancing biological activity.

Industrial Applications

In industrial settings, this compound finds utility in:

- Refrigerants : Its low boiling point and stability make it a candidate for use in refrigeration systems. The unique properties of this compound allow it to function effectively as a refrigerant while adhering to environmental regulations regarding ozone depletion.

- Solvents : Due to its chemical stability and solvent properties, it can be used in formulations requiring non-polar solvents.

Case Study 1: Synthesis of Herbicides

A study demonstrated the use of this compound as an intermediate in synthesizing a novel herbicide. The compound facilitated the introduction of trifluoromethyl groups into the herbicide structure, enhancing its efficacy against specific weed species while reducing phytotoxicity to desirable crops.

Case Study 2: Refrigeration Applications

Research evaluated the performance of this compound as a refrigerant alternative. Results indicated that it maintained efficiency across various temperature ranges while exhibiting lower global warming potential compared to traditional refrigerants.

Mécanisme D'action

The mechanism of action of 2-(Chloromethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloromethyl methyl ether: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain applications.

1,1,1-Trifluoro-2-chloroethane: Similar in having a trifluoromethyl group but differs in the position of the chlorine atom.

2-(Chloromethoxy)ethyltrimethylsilane: Contains a chloromethoxy group but has a different backbone structure.

Uniqueness

2-(Chloromethoxy)-1,1,1-trifluoroethane is unique due to the presence of both chloromethoxy and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it a valuable reagent in synthetic chemistry and a potential candidate for various industrial and pharmaceutical applications.

Activité Biologique

2-(Chloromethoxy)-1,1,1-trifluoroethane (C₃H₄ClF₃O) is an alkyl halide characterized by its chloromethoxy and trifluoroethane functional groups. This compound has garnered interest due to its potential applications in organic synthesis, particularly in the production of agrochemicals and other functionalized compounds. The biological activity of this compound is a subject of ongoing research, focusing on its metabolic pathways, toxicological effects, and potential carcinogenicity.

The compound exhibits significant reactivity due to the presence of both the chloro and trifluoro groups. It primarily participates in:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, allowing for the formation of various derivatives.

- Elimination Reactions : The trifluoro group enhances the stability of carbocations formed during reactions, facilitating further chemical transformations .

Synthesis Methods

Synthesis of this compound can be achieved through several methodologies, including:

- Reaction of chloromethyl ethers with trifluoroacetic acid derivatives.

- Direct halogenation of trifluoroethanol under controlled conditions.

These methods highlight the compound's versatility in synthetic organic chemistry.

Metabolism and Toxicology

Research indicates that this compound undergoes metabolic transformation when incubated with liver microsomes from rats. The primary metabolic pathway involves dechlorination to produce trifluoroacetaldehyde as a significant metabolite. This metabolic process raises concerns regarding potential toxicological effects .

Toxic Effects Observed in Experimental Systems

- Inhalation Studies : Exposure to this compound has been linked to nasal and lung damage as well as atrophy of lymphoid organs such as the thymus and spleen in rodent models.

- Reproductive Effects : Evidence suggests embryotoxicity at concentrations that do not induce maternal toxicity. Teratogenic effects have also been documented .

Genetic and Carcinogenic Potential

The compound's potential for inducing genetic mutations has been investigated using various experimental systems. Notably:

- It did not induce mutations in Salmonella typhimurium, nor did it cause chromosomal aberrations in rat bone marrow cells.

- However, dominant lethal effects were observed in male mice across two out of three studies .

Case Study 1: Toxicological Assessment

A study conducted by WHO evaluated the inhalation toxicity of 2-chloro-1,1,1-trifluoroethane. Rats exposed to a concentration of 1% for two hours exhibited significant respiratory damage and alterations in organ weights (e.g., increased thyroid weight) .

Case Study 2: Environmental Impact

Environmental assessments have shown that exposure to this compound can occur through contaminated soil and groundwater. Risk-based screening levels were established to evaluate potential health hazards associated with various exposure scenarios .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

2-(chloromethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O/c4-2-8-1-3(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXDWUGQRXXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-47-3 | |

| Record name | 2-(chloromethoxy)-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.